molecular formula C18H14ClFN2O B2877148 2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one CAS No. 941973-51-9

2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one

Cat. No.: B2877148
CAS No.: 941973-51-9
M. Wt: 328.77
InChI Key: OQHYCXXLQIFNLY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with the preparation of the benzyl and pyridazinone precursors.

    Coupling Reaction: The benzyl group is introduced to the pyridazinone core through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class might:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.

    2-(2-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one: Lacks the chlorine atom, potentially altering its properties.

    2-(2-chloro-6-fluorobenzyl)-6-phenylpyridazin-3(2H)-one: Has a phenyl group instead of the o-tolyl group, which could impact its interactions with biological targets.

Uniqueness

The presence of both chlorine and fluorine atoms, along with the o-tolyl group, makes 2-(2-chloro-6-fluorobenzyl)-6-(o-tolyl)pyridazin-3(2H)-one unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2-methylphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O/c1-12-5-2-3-6-13(12)17-9-10-18(23)22(21-17)11-14-15(19)7-4-8-16(14)20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHYCXXLQIFNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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